molecular formula C15H13N3O B14577901 4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one CAS No. 61573-13-5

4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one

Cat. No.: B14577901
CAS No.: 61573-13-5
M. Wt: 251.28 g/mol
InChI Key: NPKFQKVBNFKTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one is a heterocyclic compound that belongs to the class of benzotriazepines This compound is characterized by a triazepine ring fused with a benzene ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the triazepine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under conditions that may include acidic or basic environments.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Evaluated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticonvulsant activities.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Imidazole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological activities.

    Coumarin Derivatives: Known for their anticoagulant and anti-inflammatory properties.

Uniqueness

4-Methyl-1-phenyl-1,4-dihydro-5H-1,3,4-benzotriazepin-5-one is unique due to its specific triazepine structure, which imparts distinct chemical reactivity and biological activity. Unlike diazepam, which primarily acts on the central nervous system, this compound may have broader applications in various therapeutic areas.

Properties

CAS No.

61573-13-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

4-methyl-1-phenyl-1,3,4-benzotriazepin-5-one

InChI

InChI=1S/C15H13N3O/c1-17-15(19)13-9-5-6-10-14(13)18(11-16-17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

NPKFQKVBNFKTEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.